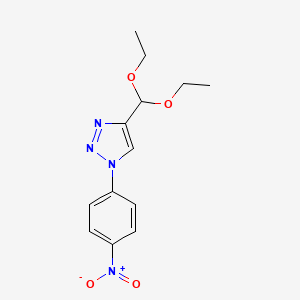

4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(diethoxymethyl)-1-(4-nitrophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-3-20-13(21-4-2)12-9-16(15-14-12)10-5-7-11(8-6-10)17(18)19/h5-9,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULOCKNLBZSRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 4-(Diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole

Based on closely related analogues such as 1-(4-ethoxyphenyl)-5-(diethoxymethyl)-1H-1,2,3-triazole derivatives, the preparation involves:

- Step 1: Formation of the 1-(4-nitrophenyl)-1H-1,2,3-triazole core via azide-alkyne cycloaddition or nucleophilic substitution on azidoarene precursors.

- Step 2: Introduction of the diethoxymethyl group at position 4 by reaction with ethyl 4,4-diethoxy-3-oxobutanoate or related acetal-containing ketoesters.

- Step 3: Catalysis and reaction conditions typically involve potassium carbonate as a base in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at moderate temperatures (40–50 °C).

- Step 4: Work-up and purification include aqueous extractions, saponification (if ester intermediates are formed), acidification, and recrystallization to isolate the final compound.

Detailed Experimental Procedure and Reaction Conditions

A representative preparation protocol adapted from related research on 1-(4-ethoxyphenyl)-5-(diethoxymethyl)-1H-1,2,3-triazole derivatives is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1-Azido-4-nitrobenzene (1 equiv), ethyl 4,4-diethoxy-3-oxobutanoate (1 equiv), K2CO3 (4 equiv), DMSO solvent | Stirred at 40–50 °C for ~7 hours until completion (monitored by TLC) |

| 2 | Cooling to 5 °C, dilution with water, extraction with dichloromethane | Separation of organic layer containing product intermediate |

| 3 | Dissolution in ethanol, addition of 10% aqueous NaOH, stirring at room temperature for 10 hours | Saponification of ester intermediate to carboxylic acid form |

| 4 | Neutralization, removal of solvents, acidification with acetic acid, filtration | Isolation of this compound as a solid |

Yields: Typically around 79% for the diethoxymethyl-substituted triazole acid derivative.

Physical Properties: White solid, melting point approximately 145–147 °C.

Characterization Data

| Analysis | Data |

|---|---|

| [^1H NMR (DMSO-d6, 500 MHz)](pplx://action/followup) | Signals corresponding to aromatic protons (d, J ~8.4 Hz), singlet for CH group at ~6.22 ppm, quartet and triplet for ethoxy groups, broad singlet for COOH proton at ~13.52 ppm |

| [^13C NMR (DMSO-d6, 126 MHz)](pplx://action/followup) | Signals for carbonyl carbon (~162.7 ppm), aromatic carbons (~130–160 ppm), acetal carbons (~63.9 ppm), methyl carbons (~15 ppm) |

| Mass Spectrometry (CI, 200 eV) | Molecular ion peak at m/z 336 (M+1) |

| Elemental Analysis | Consistent with calculated values for C16H21N3O5 |

Mechanistic Insights and Catalysis

- The reaction proceeds via nucleophilic attack of the azide on the ketoester under basic conditions, forming the triazole ring by 1,3-dipolar cycloaddition.

- Potassium carbonate acts as a base to deprotonate intermediates and facilitate cyclization.

- DMSO serves as an effective solvent for solubilizing polar reactants and intermediates.

- The diethoxymethyl group is introduced as a stable acetal protecting group, which can be later hydrolyzed to aldehyde if desired.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Base Used | Potassium carbonate | Mild, inexpensive, effective for cyclization | Requires careful control of stoichiometry |

| Solvent | DMSO | High polarity, good solubility for reagents | Difficult removal, high boiling point |

| Temperature | 40–50 °C | Moderate, avoids decomposition | Longer reaction time (~7 h) |

| Work-up | Extraction, saponification, acidification | Efficient isolation of pure product | Multi-step, requires careful pH control |

| Yield | ~79% | High yield for complex heterocycle | Yield may vary with substituent effects |

Research Findings and Notes

- The diethoxymethyl group serves as a masked aldehyde; subsequent acid hydrolysis can convert it to the corresponding formyl derivative, expanding synthetic utility.

- NMR data indicate the presence of a stable acetal structure in the final compound.

- Related studies show that ring-chain tautomerism can occur in similar triazole systems, but the acetal form predominates under neutral conditions.

- The methodology is adaptable for various substituted phenyl groups, including electron-withdrawing nitro substituents, without significant loss of yield or purity.

Summary Table of Key Experimental Data

| Parameter | Value |

|---|---|

| Starting Azide | 1-Azido-4-nitrobenzene |

| Acetal Source | Ethyl 4,4-diethoxy-3-oxobutanoate |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 40–50 °C |

| Reaction Time | ~7 hours |

| Yield | 79% |

| Melting Point | 145–147 °C |

| Molecular Weight | 335.36 g/mol |

| Key NMR Signals | ^1H: 6.22 ppm (CH), 13.52 ppm (COOH); ^13C: 162.7 ppm (C=O), 63.9 ppm (acetal C) |

| Mass Spec (m/z) | 336 (M+1) |

Chemical Reactions Analysis

Acid-Catalyzed Deprotection to Formyl Derivatives

The diethoxymethyl group undergoes hydrolysis under acidic conditions to yield 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT):

Reaction Conditions :

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 84–87% |

| 1H NMR (DMSO-d₆) | δ 10.30 (s, 1H, CHO) |

This reaction is critical for accessing aldehyde-functionalized triazoles for downstream applications .

Condensation with Primary Amines

The deprotected aldehyde (FNPT) reacts with primary amines via nucleophilic addition to form imine intermediates, which undergo Cornforth rearrangement to yield 1-alkyl-4-formyl-1H-1,2,3-triazoles :

General Procedure :

-

Substrate : FNPT (0.5 mmol)

-

Amine : Hexylamine, benzylamine, etc. (0.55 mmol)

-

Solvent : iPrOH or 1,4-dioxane

Representative Example :

| Amine | Product Yield |

|---|---|

| Hexylamine | 73% |

| Benzylamine | 68% |

Mechanistic Insight :

-

Imine formation is followed by -sigmatropic rearrangement, yielding stable 1-alkyl-4-formyltriazoles .

Suzuki–Miyaura Cross-Coupling

While not directly reported for 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, analogous triazoles undergo palladium-catalyzed cross-coupling with aryl boronic acids. For example:

Hypothetical Reaction :

Expected Outcome :

-

Substitution at the triazole C5 position (if halogenated) or nitrophenyl group.

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that triazole derivatives exhibit potential anticancer properties. Specifically, 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole has been studied for its ability to modulate cancer-related pathways. For instance, it acts as a modulator of Cot (cancer Osaka thyroid), which is involved in tumor growth and progression . The compound's structural features contribute to its interaction with biological targets, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

Triazoles are known for their broad-spectrum antimicrobial activity. The nitrophenyl group in this compound may enhance its efficacy against various pathogens. Studies have shown that modifications in the triazole ring can lead to increased activity against bacteria and fungi, suggesting that this compound could be explored as a potential antimicrobial agent .

Material Science

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been investigated for enhancing material properties. The unique electronic characteristics of the triazole ring can improve the thermal stability and mechanical strength of polymers. Research suggests that using this compound as a building block in polymer synthesis could lead to innovative materials with tailored functionalities .

Sensors and Electronics

Triazoles have been explored for use in electronic devices due to their conductive properties. The compound may serve as a precursor for developing organic semiconductors or sensors capable of detecting environmental changes or biological markers. This application is particularly relevant in the field of flexible electronics and smart materials .

Agricultural Chemistry

Pesticide Development

The compound's potential as a pesticide has been recognized due to its ability to disrupt pest physiology. Triazoles are often used in agricultural settings as fungicides; thus, modifications like those seen in this compound could enhance efficacy against specific fungal strains while reducing toxicity to non-target organisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects.

-

Molecular Targets

- Enzymes involved in redox reactions.

- Receptors and ion channels.

-

Pathways Involved

- Oxidative stress pathways.

- Signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects at Position 4

Diethoxymethyl vs. Benzyl/Substituted Benzyl Groups

- 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole (4aj) and 1-(2-bromobenzyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole (4bj): These analogs, synthesized via copper-azide nanoparticle (CANP)-catalyzed azide-alkyne cycloaddition (AAC), exhibit yields of 83–87% . The benzyl group introduces moderate steric hindrance and lipophilicity. Compared to diethoxymethyl, benzyl groups lack ether oxygen atoms, reducing hydrogen-bonding capacity and polarity.

Diethoxymethyl vs. Fluorinated Benzyl Groups

- 1-(4-Fluorobenzyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole :

Diethoxymethyl vs. Acetyl Groups

- 1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone: The acetyl group is electron-withdrawing, contrasting with the electron-donating diethoxymethyl group. This affects the triazole ring’s electronic density and reactivity in subsequent derivatization .

Substituent Effects at Position 1

4-Nitrophenyl vs. Methoxybenzyl Groups

- 1-(4-Methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole :

- The methoxy group is electron-donating, counteracting the electron-withdrawing nitro group. This alters charge distribution and may impact binding interactions in biological targets .

- Synthesized via multicomponent reactions, these 1,5-disubstituted triazoles exhibit distinct regioselectivity compared to 1,4-disubstituted derivatives.

Structural and Electronic Comparisons

| Feature | 4-(Diethoxymethyl)-1-(4-nitrophenyl) | 1-Benzyl-4-(4-nitrophenyl) | 1-(4-Fluorobenzyl)-4-(4-nitrophenyl) |

|---|---|---|---|

| Substituent Electronic Effects | Electron-donating (diethoxymethyl) + electron-withdrawing (nitro) | Electron-neutral (benzyl) + nitro | Electron-withdrawing (fluoro, nitro) |

| Polarity | Moderate (ether oxygens) | Low | High (fluorine) |

| Steric Bulk | High (diethoxymethyl) | Moderate | Low |

| Synthetic Accessibility | Likely requires multi-step synthesis | High (one-step AAC) | High (one-step AAC) |

Biological Activity

The compound 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole (referred to as DENT) is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of DENT, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

DENT can be synthesized through various methods involving the reaction of 4-nitrophenyl azide with diethoxymethyl derivatives. The reaction typically employs copper(I) catalysis to facilitate the formation of the triazole ring. The synthetic pathway can be summarized as follows:

- Formation of Azide : The synthesis begins with the preparation of 4-nitrophenyl azide.

- Cycloaddition Reaction : The azide is reacted with diethoxymethyl derivatives under controlled conditions to yield DENT.

- Purification : The product is purified using column chromatography to obtain a high-purity compound suitable for biological evaluation.

Anticancer Properties

DENT exhibits significant anticancer activity against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : DENT has been reported to cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : Morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing, have been observed in treated cells .

Table 1: Anticancer Activity of DENT

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MOLT-4 | 12.5 | Induction of apoptosis |

| K-562 | 15.0 | Cell cycle arrest and DNA fragmentation |

| Jurkat T-cells | 10.0 | Mitochondrial membrane potential reduction |

Antimicrobial Activity

DENT has also demonstrated antimicrobial properties against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Gram-positive Bacteria : Effective against Staphylococcus aureus with an MIC value comparable to standard antibiotics.

- Gram-negative Bacteria : Shows activity against Escherichia coli, indicating broad-spectrum potential.

Case Studies

Recent studies have highlighted the effectiveness of DENT in various experimental settings:

- In Vitro Studies : A study evaluated DENT's effect on leukemia cell lines (e.g., MOLT-4 and K-562), demonstrating significant antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .

- In Vivo Studies : Preliminary animal studies indicated that DENT significantly reduced tumor size in xenograft models without notable toxicity, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, and how is regioselectivity ensured?

- Methodological Answer : The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for 1,4-disubstituted triazoles. Key steps include:

- Reacting a terminal alkyne (e.g., diethoxymethylacetylene) with an azide (e.g., 4-nitrophenyl azide) in a 1:1 THF/water mixture at 50°C for 16 hours .

- Use of CuSO₄ and sodium ascorbate as catalysts to enhance reaction rate and regioselectivity (>95% yield in optimized conditions) .

- Purification via column chromatography with gradients of CH₂Cl₂/MeOH (e.g., 5:1 to 4:1) to isolate the product .

- Validation : Confirm regioselectivity using ¹H/¹³C NMR and HRMS. For example, the ¹³C NMR peak at ~145 ppm corresponds to the triazole C4 position bonded to the 4-nitrophenyl group .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to confirm purity (>98%) .

- Spectroscopy : Compare ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm for the nitrophenyl group) and ¹³C NMR (e.g., diethoxymethyl CH₂ at δ 60–65 ppm) with literature data .

- Mass Spectrometry : HRMS should match the theoretical molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₄N₄O₃: 286.1067) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when synthesizing analogs with bulky substituents?

- Methodological Answer :

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational changes caused by steric hindrance (e.g., diethoxymethyl rotation barriers) .

- X-ray Crystallography : Resolve ambiguous NOE correlations by obtaining single-crystal structures. For example, reports crystallographic data for a related nitrophenyl-triazole compound, aiding in bond-length validation .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-311++G(d,p)) to identify discrepancies .

Q. How can DFT simulations predict the corrosion inhibition efficiency of this compound on iron surfaces?

- Methodological Answer :

- Reactivity Descriptors : Calculate frontier molecular orbitals (HOMO/LUMO energies), chemical potential, and electrophilicity index using Gaussian08. For example, shows that triazoles with electron-withdrawing groups (e.g., -NO₂) exhibit higher adsorption energies on iron .

- Adsorption Studies : Simulate adsorption configurations on Fe(110) surfaces using Materials Studio. The nitrophenyl group enhances charge transfer, while the diethoxymethyl moiety improves solubility in corrosive media .

- Validation : Correlate DFT results with electrochemical impedance spectroscopy (EIS) data to confirm inhibition efficiency trends .

Q. What in vitro protocols evaluate the anticancer potential of this triazole derivative, and how are false positives mitigated?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ determination. Include a positive control (e.g., doxorubicin) and triplicate runs to ensure reproducibility .

- False-Positive Checks : Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to distinguish apoptosis from nonspecific cytotoxicity .

- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., cleaved PARP) or JNK phosphorylation to link activity to molecular targets .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the diethoxymethyl group under basic conditions: How to address this?

- Methodological Answer :

- Controlled Hydrolysis : React the compound with NaOH (0.1–1.0 M) in ethanol/water at 25–50°C. Monitor via TLC and LC-MS for degradation products (e.g., formate esters or aldehydes) .

- Kinetic Studies : Use ¹H NMR to track the disappearance of diethoxymethyl CH₂ peaks (δ ~1.2–1.4 ppm) over time. notes that strong bases (>2 M NaOH) accelerate hydrolysis .

- Stabilization Strategies : Add radical scavengers (e.g., BHT) or perform reactions under inert atmospheres to suppress oxidative decomposition .

Methodological Optimization

Q. How to improve yield in CuAAC reactions for sterically hindered triazole derivatives?

- Methodological Answer :

- Catalyst Tuning : Replace CuSO₄ with Cu(I) complexes (e.g., CuBr(PPh₃)₃) to reduce steric hindrance .

- Solvent Optimization : Use DMF or DMSO to solubilize bulky substrates, as THF/water may limit diffusion .

- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate reactions, achieving ~85% yield for hindered analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.